molecular formula C13H10FNO B8550103 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanone

1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanone

Cat. No. B8550103
M. Wt: 215.22 g/mol
InChI Key: DYQKJXWKLDNQIY-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

Methylmagnesium bromide (3 M in tetrahydrofuran) (2.1 mL, 6.2 mmol) was added to a −78° C. solution of 4-(5-fluoropyridin-2-yl)-N-methoxy-N-methylbenzamide (800 mg, 3.1 mmol) in tetrahydrofuran (20 mL). After stirring at 0° C. for 30 min, the reaction mixture was quenched with methanol and saturated aqueous ammonium chloride. The organic layer was dried (magnesium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 0-15% ethyl acetate/hexane afforded the title compound.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
4-(5-fluoropyridin-2-yl)-N-methoxy-N-methylbenzamide
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:22]=[CH:21][C:14]([C:15](N(OC)C)=[O:16])=[CH:13][CH:12]=2)=[N:9][CH:10]=1>O1CCCC1>[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:22]=[CH:21][C:14]([C:15](=[O:16])[CH3:1])=[CH:13][CH:12]=2)=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
C[Mg]Br
Name
4-(5-fluoropyridin-2-yl)-N-methoxy-N-methylbenzamide
Quantity
800 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)C1=CC=C(C(=O)N(C)OC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with methanol and saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC(=NC1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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